molecular formula C18H19FN2O4S B5250098 N-(3-acetylphenyl)-N~2~-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide

N-(3-acetylphenyl)-N~2~-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide

Cat. No.: B5250098
M. Wt: 378.4 g/mol
InChI Key: ARJSNVHSDZTZKI-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-N~2~-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of an acetyl group, an ethyl group, and a fluorophenylsulfonyl group attached to a glycinamide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-N~2~-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide typically involves multiple steps, starting with the preparation of the intermediate compoundsThe final step involves the coupling of these intermediates with glycinamide under controlled conditions, such as the use of specific catalysts and solvents .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. Reaction conditions such as temperature, pressure, and pH are carefully monitored and controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetylphenyl)-N~2~-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to form corresponding carboxylic acids.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The fluorophenylsulfonyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the acetyl group yields carboxylic acids, while reduction of the nitro group results in amines. Substitution reactions can lead to a variety of substituted derivatives, depending on the nucleophile employed.

Scientific Research Applications

N-(3-acetylphenyl)-N~2~-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-N~2~-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, N-(3-acetylphenyl)-N~2~-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(3-acetylphenyl)-2-[ethyl-(4-fluorophenyl)sulfonylamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O4S/c1-3-21(26(24,25)17-9-7-15(19)8-10-17)12-18(23)20-16-6-4-5-14(11-16)13(2)22/h4-11H,3,12H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARJSNVHSDZTZKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(=O)NC1=CC=CC(=C1)C(=O)C)S(=O)(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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